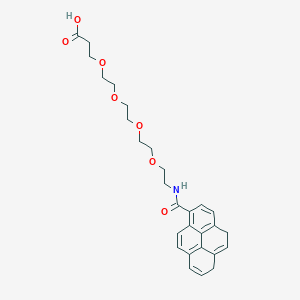
Relamorelin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Relamorelin is a synthetic peptide that acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor. It is under development by Allergan pharmaceuticals for the treatment of diabetic gastroparesis, chronic idiopathic constipation, and anorexia nervosa . This compound is a pentapeptide and an analogue of ghrelin with improved potency and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Relamorelin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Relamorelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Substitution reactions can occur at specific amino acid residues, allowing for modifications to the peptide structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various reagents depending on the specific substitution desired.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Conversion of disulfide bonds to thiol groups.
Substitution: Modified peptide structures with altered properties.
Scientific Research Applications
Relamorelin has been investigated for various scientific research applications, including:
Chemistry: Studies on peptide synthesis and modifications.
Biology: Research on ghrelin receptor interactions and signaling pathways.
Medicine: Clinical trials for the treatment of diabetic gastroparesis, chronic idiopathic constipation, and anorexia nervosa.
Industry: Potential use in the development of new therapeutic agents targeting ghrelin receptors.
Mechanism of Action
Relamorelin exerts its effects by binding to and activating the ghrelin/growth hormone secretagogue receptor. This activation leads to the release of growth hormone, prolactin, and cortisol, and increases appetite. The molecular targets and pathways involved include the ghrelin receptor and downstream signaling pathways that regulate gastrointestinal motility and hormone secretion .
Comparison with Similar Compounds
Ghrelin: The natural ligand for the ghrelin receptor.
Other Ghrelin Agonists: Compounds such as anamorelin and ulimorelin that also target the ghrelin receptor.
Comparison: Relamorelin is unique in its improved potency and pharmacokinetics compared to other ghrelin agonists. It has shown promising results in clinical trials for the treatment of gastrointestinal disorders, making it a potential therapeutic agent with distinct advantages over similar compounds .
Properties
CAS No. |
661472-41-9 |
|---|---|
Molecular Formula |
C43H50N8O5S |
Molecular Weight |
791.0 g/mol |
IUPAC Name |
4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide |
InChI |
InChI=1S/C43H50N8O5S/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55)/t34-,35+,36+/m0/s1 |
InChI Key |
KUBPNVYPKPWGRJ-LIVOIKKVSA-N |
SMILES |
C1CC(CNC1)C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |
Isomeric SMILES |
C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |
Canonical SMILES |
C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIM28131; BIM 28131; BIM-28131; BIM-28163; BIM 28163; BIM28163; RM131; RM-131; RM 131; Relamorelin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B610363.png)





